2,3-Dibromo-4,5-dihydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-4,5-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHFSCNBXDSJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463141 | |
| Record name | 2,3-Dibromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14045-41-1 | |
| Record name | 2,3-Dibromo-4,5-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Structural Elucidation of 2,3 Dibromo 4,5 Dihydroxybenzaldehyde from Natural Sources
Discovery and Isolation from Marine Algae Species
This brominated aldehyde has been successfully isolated from various marine algae, particularly from species belonging to the division Rhodophyta (red algae). The extraction process typically involves the collection of algal biomass, followed by extraction with organic solvents like methanol or ethyl acetate (B1210297). The resulting crude extracts are then subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.
Red Algae (e.g., Rhodomela confervoides, Polysiphonia urceolata, Neorhodomela aculeata)
Rhodomela confervoides has been identified as a rich source of bromophenols, including 2,3-Dibromo-4,5-dihydroxybenzaldehyde. Studies have consistently reported its isolation from this species as one of several known bromophenols. nih.gov
Polysiphonia urceolata is another red alga from which brominated compounds have been extensively studied. Research on this species has led to the isolation of various bromophenols, with 3-bromo-4,5-dihydroxybenzaldehyde being among the identified constituents. nih.gov Although closely related, this highlights the presence of similar structural motifs within the genus.
Neorhodomela aculeata has also been confirmed as a natural source of this compound. In a notable study, bioassay-guided purification of an extract from this red alga yielded the compound, which was referred to as compound 2 in the research. Its structure was unequivocally identified through detailed spectroscopic analysis. nih.gov
Other Marine Organisms as Potential Sources
While red algae are the most prolific producers of this compound and other bromophenols, these compounds are not exclusive to them. Bromophenols have also been discovered in green and brown algae. mdpi.com Furthermore, their presence has been noted in other marine organisms such as sponges, ascidians, and mussels, suggesting a broader distribution in the marine ecosystem. mdpi.com The ecological role of these compounds is often believed to be related to chemical defense mechanisms. mdpi.com
Methodologies for Structural Determination
The definitive identification of this compound from natural extracts relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups, allowing for its unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon) NMR spectra provide critical data.
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms. In a study of the compound isolated from Neorhodomela aculeata, the ¹H NMR spectrum (recorded in acetone-d₆) showed a characteristic aldehyde proton signal at a chemical shift (δ) of 10.22 ppm (singlet) and a single aromatic proton signal at δ 7.41 ppm (singlet). nih.gov
The ¹³C NMR spectrum provides information about the carbon skeleton. The same study reported the aldehyde carbon at δ 190.4 ppm and six aromatic carbon signals at δ 157.0, 150.3, 144.4, 127.4, 120.7, and 113.1 ppm. nih.gov These shifts are consistent with a substituted aromatic aldehyde structure. The use of 2D NMR techniques, such as COSY and HMBC, further helps in assigning these signals and confirming the connectivity between protons and carbons.
Table 1: NMR Spectroscopic Data for this compound (in acetone-d₆) nih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | - | 144.4 |
| C-2 | - | 120.7 |
| C-3 | - | 127.4 |
| C-4 | - | 157.0 |
| C-5 | - | 150.3 |
| C-6 | 7.41 (s) | 113.1 |
Mass Spectrometry (MS), including High-Resolution Techniques (e.g., HRMS, ESIMS)
Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound. High-resolution techniques like Electrospray Ionization Mass Spectrometry (ESIMS) are particularly valuable.
For this compound isolated from Neorhodomela aculeata, ESIMS analysis showed a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 296.9. nih.gov This finding was crucial in establishing the molecular formula as C₇H₄Br₂O₃, accounting for the two bromine atoms and the other elements. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum is a key indicator for the presence of bromine atoms in the molecule.
Table 2: Mass Spectrometry Data for this compound nih.gov
| Technique | Ion Mode | Observed m/z | Deduced Molecular Formula |
|---|
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, isolated from Rhodomela confervoides, shows characteristic absorption bands that are applicable to this compound due to their structural similarity. These include a strong absorption for the hydroxyl (-OH) group around 3425 cm⁻¹, a sharp peak for the carbonyl (C=O) group of the aldehyde at approximately 1685 cm⁻¹, and several bands in the 1570-1456 cm⁻¹ and at 887 cm⁻¹ regions, which are characteristic of an aromatic ring. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Bands researchgate.net
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| Hydroxyl (-OH) | 3425 |
| Carbonyl (C=O) | 1685 |
| Aromatic Ring (C=C) | 1570, 1456 |
X-ray Crystallography (for related structures/derivatives)
The study of these related structures reveals important information about how the bromine and hydroxyl substituents influence the molecular geometry and intermolecular interactions. For example, the crystal structures of compounds like 2-bromo-p-tolualdehyde and 4-bromobenzaldehyde have been determined, showcasing the arrangement of the bromine atom and the aldehyde group on the benzene (B151609) ring. In the case of 2-bromo-p-tolualdehyde, the aldehyde group is oriented with the oxygen atom rotated away from the ortho-positioned bromine atom, a conformation likely adopted to minimize electronic repulsion.
The analysis of a series of multi-substituted benzaldehyde (B42025) derivatives has further demonstrated the role of various intermolecular interactions, such as C–H⋯O hydrogen bonds and halogen bonding, in the formation of their crystal lattices. These studies on related compounds are crucial for understanding the fundamental structural chemistry of brominated benzaldehydes as a class.
Table 1: Crystallographic Data for Related Benzaldehyde Derivatives
| Compound Name | Formula | Crystal System | Space Group |
| 2-bromo-p-tolualdehyde | C₈H₇BrO | Monoclinic | P2₁/n |
| 4-bromobenzaldehyde | C₇H₅BrO | Monoclinic | P2₁/c |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a compound is dependent on its electronic structure, particularly the presence of chromophores. The benzaldehyde moiety, with its aromatic ring and carbonyl group, is a strong chromophore.
While specific UV-Vis absorption data for this compound is not detailed in the provided search results, the spectra of related dihydroxybenzaldehydes can offer valuable comparative insights. For example, the UV/Visible spectrum of 3,4-dihydroxybenzaldehyde (B13553) has been documented. Such spectra typically show characteristic absorption bands in the UV region, which can be influenced by the solvent and the substitution pattern on the aromatic ring. The presence of bromine atoms and additional hydroxyl groups, as in this compound, would be expected to cause shifts in the absorption maxima (λmax) compared to simpler benzaldehydes, providing clues to its specific substitution pattern.
Table 2: UV-Vis Absorption Data for a Related Dihydroxybenzaldehyde
| Compound Name | Wavelength (nm) | Logarithm of Molar Absorptivity (ε) |
| 3,4-Dihydroxybenzaldehyde | 232 | 4.0 |
| 278 | 3.9 | |
| 310 | 3.8 |
Data sourced from NIST Chemistry WebBook for 3,4-Dihydroxybenzaldehyde in ethanol.
Synthetic Strategies and Chemical Transformations Involving 2,3 Dibromo 4,5 Dihydroxybenzaldehyde
Total Synthesis Approaches to 2,3-Dibromo-4,5-dihydroxybenzaldehyde
The total synthesis of this compound, also known as 5,6-Dibromoprotocatechualdehyde, can be approached through several strategic methodologies, primarily centered on the functionalization of a pre-existing benzene (B151609) ring. nih.gov The key challenges in its synthesis lie in controlling the regioselectivity of the bromination and managing the reactivity of the hydroxyl and aldehyde functional groups.
The introduction of bromine atoms onto the aromatic ring is typically achieved via electrophilic aromatic substitution. The substitution pattern on the target molecule—with two bromine atoms adjacent to each other and to the hydroxyl and aldehyde groups—requires careful consideration of the directing effects of the substituents on the precursor molecule.
In the logical precursor, 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), the two hydroxyl groups are strongly activating and ortho-, para-directing. sigmaaldrich.com The aldehyde group is deactivating and meta-directing. The combined effect of the hydroxyl groups directs incoming electrophiles (like Br+) to positions 2, 5, and 6. Therefore, achieving substitution at the 2 and 3 positions (or the equivalent 5 and 6 positions) is electronically feasible. However, controlling the reaction to achieve specific dibromination at adjacent positions can be challenging and may lead to a mixture of mono- and di-brominated isomers. researchgate.net
A plausible synthetic route involves the direct bromination of 3,4-dihydroxybenzaldehyde. google.com The reaction conditions, including the choice of brominating agent and solvent, are critical for achieving the desired 2,3-dibromo substitution pattern.
Table 1: Potential Bromination Strategies for Hydroxybenzaldehydes
| Precursor | Brominating Agent/Conditions | Product(s) | Reference |
|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | HBr / H₂O₂ | Bromoprotocatechuic aldehydes (e.g., 3-bromo isomer) | google.com |
| 3-Hydroxybenzaldehyde | Bromine in Acetic Acid | 2-Bromo-5-hydroxybenzaldehyde and 2-Bromo-3-hydroxybenzaldehyde | researchgate.net |
This table presents bromination strategies for related hydroxybenzaldehydes, illustrating potential pathways. Specific conditions for the synthesis of the 2,3-dibromo isomer may vary.
Hydroxylation methodologies are generally less direct for this target. A more common approach is to start with a precursor that already contains the hydroxyl groups and then introduce the bromine atoms. For instance, attempting to hydroxylate a brominated benzaldehyde (B42025) can be a challenging transformation. chemicalforums.com
To circumvent the challenges of regioselectivity and potential side reactions associated with the free hydroxyl groups, a common and effective strategy involves the use of a protected precursor, such as 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). google.com This approach involves three key steps:
Bromination: The methoxy (B1213986) groups are also ortho-, para-directing, guiding the electrophilic substitution of bromine. Bromination of veratraldehyde would be expected to yield brominated derivatives.
Demethylation: Following bromination, the methyl protecting groups are removed to reveal the free hydroxyl groups. This is a standard transformation in organic synthesis.
Formylation (if starting from a non-aldehyde precursor): In some strategies, the aldehyde group is introduced after other modifications. For example, a synthesis could start with 1,2-dimethoxybenzene, proceed through bromination, and then introduce the aldehyde group via a formylation reaction before the final demethylation step. A patent for a related compound, 2,5-dihydroxybenzaldehyde, outlines a synthesis starting from p-dimethoxybenzene that involves bromination, a Grignard reaction, and demethylation. patsnap.com
This precursor-based method offers superior control over the reaction, generally leading to higher yields and fewer side products compared to the direct bromination of the more reactive dihydroxybenzaldehyde.
Derivatization and Analog Synthesis
The functional groups of this compound—the two hydroxyl groups and the aldehyde moiety—provide reactive sites for further chemical modifications to produce a variety of derivatives and analogs.
The phenolic hydroxyl groups can be readily modified through various reactions, most commonly etherification (like methylation) or esterification (like acetylation).
Methylation: This reaction converts the hydroxyl groups into methoxy groups. It is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) often involves methylation steps on hydroxylated precursors. google.com
Acetylation: This involves reacting the hydroxyl groups with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, usually in the presence of a base or catalyst, to form acetate (B1210297) esters.
These modifications are often used as a protecting group strategy during multi-step syntheses or to modulate the biological and chemical properties of the parent compound. mdpi.com
The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation and reduction.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2,3-Dibromo-4,5-dihydroxybenzoic acid). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) or sodium chlorite (B76162) (NaClO₂) to avoid oxidation of the sensitive phenol (B47542) groups.
Reduction: The aldehyde can be reduced to a primary alcohol ( (2,3-Dibromo-4,5-dihydroxyphenyl)methanol). This is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its chemoselectivity, as it will reduce the aldehyde without affecting other functional groups under standard conditions.
Table 2: Common Transformations of the Aldehyde Functional Group
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄, Ag₂O, NaClO₂ | Carboxylic Acid |
This table outlines general transformations applicable to the aldehyde moiety of this compound.
Synthesis of Polybrominated and Dihydroxybenzyl Ether Analogs
The synthesis of polybrominated and dihydroxybenzyl ether analogs from this compound predominantly utilizes the Williamson ether synthesis. This classical and versatile method involves the O-alkylation of the phenolic hydroxyl groups with a suitable benzyl (B1604629) halide. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating one of the hydroxyl groups with a base, acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group. wikipedia.orglibretexts.org
A significant consideration in the etherification of this compound is the regioselectivity of the reaction. The molecule possesses two hydroxyl groups at the C-4 and C-5 positions, and their relative acidities, influenced by the electron-withdrawing effects of the adjacent bromine atoms and the aldehyde group, will dictate which hydroxyl is preferentially deprotonated and subsequently alkylated.
While specific studies detailing the exhaustive synthesis of ether analogs from this compound are not prevalent, a well-established precedent for the regioselective alkylation of a similar catechol structure, 3,4-dihydroxybenzaldehyde, provides a reliable synthetic blueprint. mdpi.com Research has demonstrated the successful and selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using various benzyl halides. mdpi.com This selectivity is attributed to the greater acidity of the 4-OH proton compared to the 3-OH proton, a result of the para-relationship to the electron-withdrawing aldehyde group.
Adapting this methodology, a general procedure for the synthesis of benzyl ether analogs of this compound can be proposed. The reaction involves treating the starting catechol with a selected benzyl halide in the presence of a mild base, such as sodium bicarbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The addition of a catalyst like sodium iodide can facilitate the reaction, particularly if a benzyl chloride is used instead of a bromide. mdpi.com The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. mdpi.com
This strategy allows for the preparation of a diverse range of ether analogs by varying the substitution pattern on the benzyl halide reactant. This can include other bromine atoms or protected hydroxyl groups, leading to the formation of complex polybrominated and dihydroxybenzyl ethers. One such naturally occurring, related structure is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, underscoring the relevance of this structural motif. researchgate.netresearchgate.netnih.gov
The table below illustrates the potential products from the reaction of this compound with various benzyl halides, based on the analogous synthesis with 3,4-dihydroxybenzaldehyde. mdpi.com
| Starting Material | Reactant (Benzyl Halide) | Product (Ether Analog) |
| This compound | Benzyl bromide | 5-(Benzyloxy)-2,3-dibromo-4-hydroxybenzaldehyde |
| This compound | 4-Bromobenzyl bromide | 5-((4-Bromobenzyl)oxy)-2,3-dibromo-4-hydroxybenzaldehyde |
| This compound | 4-Methoxybenzyl bromide | 2,3-Dibromo-4-hydroxy-5-((4-methoxybenzyl)oxy)benzaldehyde |
| This compound | 3,4-Dimethoxybenzyl bromide | 5-((3,4-Dimethoxybenzyl)oxy)-2,3-dibromo-4-hydroxybenzaldehyde |
| This compound | 2,3-Dibromo-4,5-dihydroxybenzyl bromide | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether |
| Hypothetical reactant for the synthesis of the known natural product. |
A summary of the generalized reaction conditions adapted from analogous, successful syntheses is provided in the following table. mdpi.com
| Parameter | Condition | Purpose |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent to dissolve reactants. |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base to deprotonate the more acidic phenolic hydroxyl group. |
| Temperature | 40 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Catalyst | Sodium Iodide (NaI) | Used to enhance reactivity, especially with chloride leaving groups (Finkelstein reaction). |
| Reaction Time | 24 hours | Typical duration to allow for complete conversion. |
This synthetic approach offers a direct and efficient pathway to a variety of polybrominated and dihydroxybenzyl ether analogs, enabling further study of their chemical and biological properties.
Chemical Reactivity and Mechanistic Studies of 2,3 Dibromo 4,5 Dihydroxybenzaldehyde
Oxidation and Reduction Pathways of the Aldehyde Functionality
No specific studies on the oxidation of 2,3-Dibromo-4,5-dihydroxybenzaldehyde to its corresponding carboxylic acid or its reduction to a benzyl (B1604629) alcohol were found. In related compounds, such as 2-carboxybenzaldehyde, the oxidation by bromine is shown to be catalyzed by a neighboring carboxylate group. rsc.org The electrochemical oxidation of the non-brominated parent compound, 2,3-dihydroxybenzaldehyde, has been studied, demonstrating the susceptibility of the catechol and aldehyde moieties to electrochemical changes. sigmaaldrich.com However, the influence of the two bromine atoms on these pathways in the target molecule has not been documented.
Halogen Exchange and Nucleophilic Substitution Reactions
There is no specific literature detailing halogen exchange or nucleophilic aromatic substitution (SNAr) reactions on this compound. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, a bromide ion). chemistrysteps.commasterorganicchemistry.com The aldehyde group provides some activation, but without kinetic or product studies for this specific isomer, it is impossible to determine the feasibility or regioselectivity of such a reaction.
Reactivity of Phenolic Hydroxyl Groups
Specific studies on the synthetic reactivity of the phenolic hydroxyl groups in this compound, such as O-alkylation or O-acylation, are not available. Research on the closely related isomer, 3-bromo-4,5-dihydroxybenzaldehyde, has focused extensively on the antioxidant properties of the catechol group in biological systems, but not on its synthetic transformations. For other dihydroxybenzaldehydes, such as 2,4-dihydroxybenzaldehyde, regioselective alkylation of one hydroxyl group over the other has been achieved, demonstrating the nuanced reactivity differences of hydroxyl groups based on their position relative to other substituents. nih.gov
Role in Formation of Dimeric or Polymeric Structures
No evidence was found for the dimerization or polymerization of this compound. Phenolic aldehydes, in general, can be used to form phenolic resins through condensation with agents like formaldehyde. researchgate.netresearchgate.net However, this represents a reaction with an external cross-linker rather than self-polymerization. The crystal structure of an isomer, 3,5-Dibromo-2-hydroxybenzaldehyde, shows the formation of layered packing structures through hydrogen bonding and weak π–π stacking, but this does not represent covalent dimer or polymer formation. researchgate.net
Structure Activity Relationship Sar Studies of 2,3 Dibromo 4,5 Dihydroxybenzaldehyde Analogs
Influence of Bromine Substitution Pattern and Number
The presence, number, and position of bromine atoms on the benzene (B151609) ring are critical determinants of the bioactivity of phenolic compounds. In general, the halogenation of phenols, particularly bromination, tends to enhance various biological activities, including enzyme inhibition and antioxidant effects.
Research on various bromophenols isolated from marine algae indicates that an increase in the number of bromine substituents often correlates with heightened biological potency. For instance, in studies on tyrosinase inhibition, tetrabrominated dimeric bromophenols displayed more potent activity than their tribrominated counterparts, suggesting that a higher degree of bromination is favorable for this specific activity. researchgate.net Similarly, preliminary SAR studies on protein tyrosine phosphatase 1B (PTP1B) inhibitors revealed that multi-bromine atoms (four to five) attached to the aryl rings were critical for potent inhibition. nih.gov Several bioactive compounds with significant cytotoxic effects against human cancer cell lines contain the 2,3-dibromo-4,5-dihydroxybenzyl unit, underscoring the importance of this specific substitution pattern. nih.govresearchgate.net
Table 1: Influence of Bromine Substitution on Enzyme Inhibitory Activity
| Compound/Analog Type | Target Enzyme | Observation |
| Tetrabrominated Dimers | Tyrosinase | More potent inhibition compared to tribrominated dimers. researchgate.net |
| Multi-brominated Analogs | PTP1B | 4-5 bromine atoms on aryl rings were critical for high activity. nih.gov |
| Lanosol Derivatives | Mycobacterium smegmatis | Bromination at specific positions was key for antibacterial activity. researchgate.net |
| General Bromophenols | Antioxidant Assays | Bromination sometimes leads to a slight decrease in antioxidant activity compared to non-brominated counterparts. researchgate.net |
Significance of Hydroxyl Group Position and Number
The phenolic hydroxyl (-OH) groups are fundamental to the bioactivity of 2,3-dibromo-4,5-dihydroxybenzaldehyde, particularly its antioxidant properties. The number and relative positions of these groups on the aromatic ring dictate the compound's ability to donate hydrogen atoms or electrons to scavenge free radicals.
Studies comparing various dihydroxybenzaldehyde (DHB) isomers consistently show that the arrangement of the hydroxyl groups significantly influences antioxidant capacity. researchgate.netwiserpub.com The 4,5-dihydroxy arrangement in the target molecule forms a catechol (or ortho-dihydroxy) group, which is widely recognized for its potent antioxidant and metal-chelating activities. researchgate.net This configuration allows for the formation of a stable ortho-quinone upon oxidation and can effectively chelate metal ions, preventing them from participating in redox reactions that generate free radicals.
The antioxidant activity is generally observed to increase with the number of hydroxyl groups. Analogs with three hydroxyl groups (trisubstituted) are typically more active than those with two (disubstituted), which are in turn more active than monosubstituted phenols. researchgate.net For di-substituted derivatives, the relative positioning is key. In tyrosinase inhibition, for example, analogs with a 2,4-dihydroxy substitution pattern often show exceptionally high potency, indicating that specific interactions with the enzyme's active site are governed by the hydroxyl group placement. nih.govnih.gov The dissociation of these hydroxyl groups to form phenolate (B1203915) anions at physiological pH can also enhance antioxidant activity, as the anion is a better electron donor than the neutral -OH group. wiserpub.com
Table 2: Effect of Hydroxyl Group Position on Antioxidant Capacity of Dihydroxybenzaldehydes (DHB)
| DHB Isomer | Relative Antioxidant Capacity (General Finding) | Key Structural Feature |
| 3,4-DHB (Protocatechualdehyde) | High | Catechol group, effective H-atom donor. researchgate.net |
| 2,4-DHB | High | Resorcinol-type structure, potent inhibitor. researchgate.net |
| 2,5-DHB | Moderate to High | Hydroquinone-type structure. wiserpub.com |
| 2,3-DHB | Moderate | Catechol group, but position relative to aldehyde matters. researchgate.net |
Impact of Aldehyde Moiety Modifications
SAR studies on related hydroxybenzaldehydes have shown that the aldehyde group can be more effective for antioxidant activity than a corresponding carboxylic acid (-COOH) group. researchgate.net This suggests that the electron-withdrawing nature and hydrogen-bonding capacity of the aldehyde are important for stabilizing the molecule or its radical form.
Converting the aldehyde into other functional groups, such as an oxime or a Schiff base, is a common strategy in medicinal chemistry to generate analogs with altered biological profiles. For example, the synthesis of 3,4-dihydroxybenzaldehyde-O-ethyloxime resulted in a compound with potent tyrosinase inhibitory activity. researchgate.net Similarly, creating Schiff base derivatives by reacting the aldehyde with amines can produce compounds with significant and varied biological activities, including antimicrobial and anticancer effects. jocrehes.com Reducing the aldehyde to a benzyl (B1604629) alcohol can also modulate activity. In some classes of bromophenols, the benzyl alcohol form shows different, sometimes more potent, enzyme inhibitory activity than the corresponding benzaldehyde (B42025), indicating that the steric bulk and electronic nature of this position are crucial for target binding. nih.gov
Role of Dimeric and Polymeric Structures on Bioactivity
Many bioactive bromophenols found in nature exist as dimers or larger oligomers. The formation of these larger structures can significantly enhance biological activity compared to their monomeric precursors.
The enhanced activity of dimers can be attributed to several factors. The larger molecular size may lead to increased van der Waals interactions and a better fit within the binding pockets of target enzymes. Furthermore, the presence of multiple brominated phenolic units can create a molecule with enhanced lipophilicity and multiple sites for interaction, potentially leading to higher binding affinity and efficacy. nih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For bromophenol analogs, QSAR models can predict bioactivities like antioxidant potential, toxicity, or enzyme inhibition based on calculated molecular descriptors.
While specific QSAR models for this compound are not widely published, studies on related phenolic and bromophenol compounds have identified key descriptors that govern their activity. nih.gov These often include:
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) energy, which relates to the molecule's ability to donate electrons and is crucial for antioxidant activity. Dipole moment and atomic charges also influence interactions with polar enzyme active sites.
Physicochemical Descriptors: Lipophilicity (log P) is a critical parameter, as it affects the molecule's ability to cross cell membranes. Bromination significantly increases lipophilicity.
Topological and Steric Descriptors: Molecular weight, shape, and surface area influence how well the molecule fits into a receptor's binding site.
By developing QSAR models for a series of analogs, researchers can identify which structural modifications are most likely to improve a desired biological effect. For instance, a model might predict that adding another bromine atom at a specific position or replacing the aldehyde with a different hydrogen-bond donor would enhance binding to a target enzyme. These predictive models are valuable tools for rational drug design, helping to prioritize the synthesis of new derivatives with potentially improved potency and selectivity. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution NMR Techniques for Complex Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,3-Dibromo-4,5-dihydroxybenzaldehyde. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the single aromatic proton (H-6) would appear as a singlet due to the absence of adjacent protons for coupling. The aldehyde proton would also be a singlet, typically found far downfield. The two hydroxyl protons will present as singlets with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehyde carbon is characteristically observed at the low-field end of the spectrum. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine atoms and hydroxyl groups), providing crucial data for confirming the substitution pattern on the benzene (B151609) ring. rsc.org While specific experimental data for this exact compound is not widely published, predicted data based on similar structures provide a reliable reference. nih.govchemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound Predicted shifts are based on computational models and data from analogous compounds.
¹H NMR (in DMSO-d₆)| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CHO | ~9.5-10.0 | Singlet |
| Ar-H | ~7.0-7.5 | Singlet |
| 4-OH | Variable | Singlet (broad) |
¹³C NMR (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~190 |
| C-5 | ~150 |
| C-4 | ~145 |
| C-6 | ~120 |
| C-1 | ~118 |
| C-2 | ~115 |
Advanced Mass Spectrometry for Metabolite Profiling and Identification
Advanced mass spectrometry (MS) is critical for identifying this compound within complex biological extracts, a process known as metabolite profiling. frontiersin.orgfrontiersin.org High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula, C₇H₄Br₂O₃. nih.gov
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a dibrominated compound exhibits a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, which serves as a clear indicator of its presence.
Tandem MS (MS/MS) techniques are used to study the fragmentation patterns of the molecular ion. researchgate.net This provides further structural confirmation by identifying characteristic neutral losses, such as the loss of a CHO group (29 Da) or HBr (80/82 Da).
Interactive Data Table: Expected Mass Spectrometry Data
| Parameter | Expected Value | Significance |
|---|---|---|
| Molecular Formula | C₇H₄Br₂O₃ | Confirmed by HRMS |
| Monoisotopic Mass | 293.85 Da | Exact mass of the most abundant isotopes |
| M Peak (⁷⁹Br, ⁷⁹Br) | m/z ~293.85 | First peak in the isotopic cluster |
| M+2 Peak (⁷⁹Br, ⁸¹Br) | m/z ~295.85 | Second peak, approximately twice the intensity of M |
| M+4 Peak (⁸¹Br, ⁸¹Br) | m/z ~297.85 | Third peak, approximately the same intensity as M |
Chromatographic Separations (e.g., HPLC, VLC) for Isolation and Purity Assessment
Chromatographic techniques are essential for both the initial isolation of this compound from natural sources and for the subsequent assessment of its purity. researchgate.net
Vacuum Liquid Chromatography (VLC): VLC is often employed as an initial, coarse separation method for crude extracts from marine algae. It allows for the rapid fractionation of the extract into less complex mixtures based on polarity, using a sequence of solvents with increasing eluting strength. Fractions containing the target compound can be quickly identified for further purification.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the final purification and purity analysis of the compound. sielc.com A reverse-phase HPLC system, typically using a C18 column, is effective for separating bromophenols. The mobile phase usually consists of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The purity of the isolated compound is determined by integrating the peak area in the chromatogram, with a single, sharp peak indicating high purity.
Applications of X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
If suitable single crystals were obtained, X-ray diffraction analysis would provide:
Unambiguous Structural Confirmation: Definitive proof of the connectivity and substitution pattern of the atoms.
Precise Molecular Geometry: Accurate measurements of bond lengths, bond angles, and torsion angles. This would reveal the planarity of the benzene ring and the orientation of the aldehyde and hydroxyl groups relative to the ring.
Intermolecular Interactions: Detailed insight into how the molecules pack in the crystal lattice. This would include the identification of intermolecular hydrogen bonds involving the hydroxyl and aldehyde groups, which are crucial for understanding the compound's physical properties.
Spectroscopic Methods in Reaction Monitoring and Mechanism Elucidation
Spectroscopic methods are vital tools for monitoring the progress of chemical reactions involving this compound and for elucidating the underlying reaction mechanisms. researchgate.net
For instance, during the synthesis or a derivatization reaction of the compound, UV-Vis spectroscopy can be used to track the reaction's progress. Changes in the electronic structure of the molecule, such as the conjugation of the aromatic system, will result in a shift in the maximum absorption wavelength (λₘₐₓ). By monitoring the absorbance at a specific wavelength over time, reaction kinetics can be determined.
Similarly, techniques like Infrared (IR) spectroscopy can monitor the disappearance of reactant functional groups (e.g., the C=O stretch of the aldehyde) and the appearance of new functional groups in the product. For more detailed mechanistic studies, time-resolved NMR spectroscopy can be employed to identify and characterize transient intermediates that may form during the reaction, providing a deeper understanding of the reaction pathway. researchgate.net
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) for Mechanistic Insights into Reactivity and Bioactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties and reactivity of chemical compounds. In the context of 2,3-Dibromo-4,5-dihydroxybenzaldehyde, DFT calculations can provide a deep understanding of its chemical behavior.
DFT studies typically involve the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). From this optimized structure, a variety of electronic properties can be calculated. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and aldehyde groups, indicating these as sites for electrophilic attack, and positive potential around the hydrogen atoms.
A hypothetical DFT analysis of this compound could yield the following data:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Polarity of the molecule |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. ncsu.edu For this compound, molecular docking simulations can be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors.
The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The results of molecular docking can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
For example, given the antioxidant properties of similar phenolic compounds, this compound could be docked against proteins involved in oxidative stress pathways, such as Keap1, to investigate its potential to activate the Nrf2 signaling pathway. nih.gov The docking results would provide a structural basis for its potential biological activity and guide further experimental studies.
A hypothetical docking study of this compound against a target protein might produce the following results:
| Parameter | Result | Interpretation |
| Binding Affinity | -7.8 kcal/mol | Strong predicted binding to the target |
| Interacting Residues | TYR 234, SER 112, LEU 345 | Key amino acids involved in binding |
| Hydrogen Bonds | 2 | Specific polar interactions stabilizing the complex |
| Hydrophobic Interactions | 5 | Non-polar interactions contributing to binding |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations provide detailed information about the conformational changes and dynamics of a system over time. nih.govbiorxiv.orgnih.gov Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to explore the dynamics of their interaction.
An MD simulation of the this compound-protein complex would involve placing it in a simulated physiological environment (e.g., a water box with ions) and calculating the trajectories of the atoms over a specific period. The analysis of these trajectories can reveal:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand, one can assess the stability of the binding pose predicted by docking. A stable RMSD suggests a stable complex.
Binding Dynamics: MD simulations can show how the ligand and protein adapt to each other's presence, revealing subtle conformational changes that may not be apparent from static docking poses.
Interaction Stability: The persistence of key interactions, such as hydrogen bonds, observed in the docking study can be monitored throughout the simulation to confirm their importance in binding.
Inferred from docking and mechanistic studies, an MD simulation could provide a more realistic and dynamic picture of how this compound interacts with its biological targets, thus offering deeper insights into its mechanism of action.
Quantitative Structure-Property Relationship (QSPR) and QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (biological activity for QSAR, or a physicochemical property for QSPR). These models are valuable for predicting the properties and activities of new, untested compounds.
For this compound, a QSAR study could be conducted if a dataset of structurally related compounds with measured biological activity (e.g., antioxidant or enzyme inhibitory activity) is available. The first step would be to calculate a variety of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the observed activity. A validated QSAR model could then be used to predict the activity of this compound and to design new, more potent analogues.
Similarly, a QSPR model could be developed to predict physicochemical properties such as solubility, boiling point, or logP for this compound and related compounds. These models are useful in chemical engineering and environmental science for predicting the behavior and fate of chemicals. The development of robust QSAR and QSPR models relies on the availability of high-quality experimental data for a diverse set of compounds. scispace.com
Future Directions and Research Opportunities
Exploration of Undiscovered Marine Sources of Bromophenols
Bromophenols (BPs) are recognized as common secondary metabolites produced by a variety of marine organisms, particularly algae. nih.govmdpi.commdpi.com To date, numerous BPs have been successfully isolated and identified from diverse species of red, brown, and green algae. nih.govmdpi.commdpi.com Red algae, especially from the family Rhodomelaceae, are particularly rich sources. mdpi.comresearchgate.net However, the full extent of bromophenol diversity within the marine ecosystem remains largely untapped.
Future research should prioritize the systematic exploration of marine macroalgae from different geographical locations and ecological niches, as environmental conditions can influence the production of secondary metabolites. nih.gov While red algae have been a primary focus, brown algae (Phaeophyceae) and green algae (Chlorophyta) also represent promising, yet less explored, sources of novel bromophenol structures. d-nb.info Furthermore, other marine organisms like sponges and ascidians have been found to contain BPs, suggesting a broader distribution than currently documented. mdpi.com The discovery of new marine sources is crucial for identifying novel bromophenol structures, potentially with enhanced or unique biological activities. nih.gov
Table 1: Examples of Marine Algae Genera Known to Produce Bromophenols
| Algae Type | Genus |
|---|---|
| Red Algae | Rhodomela nih.govmdpi.com |
| Polysiphonia nih.govmdpi.com | |
| Symphyocladia nih.govnih.gov | |
| Odonthalia nih.govresearchgate.net | |
| Gracilaria mdpi.com | |
| Brown Algae | Ascophyllum mdpi.com |
| Leathesia nih.gov | |
| Green Algae | Dasycladus mdpi.com |
Development of Novel Synthetic Routes for Scalability and Sustainability
While isolation from natural sources is the primary method for obtaining bromophenols, this approach faces significant challenges in terms of yield, scalability, and environmental impact. d-nb.info The development of efficient, scalable, and sustainable synthetic routes is therefore a critical area for future research. Current synthetic strategies often involve multi-step processes, including alkylation, demethylation with reagents like boron tribromide (BBr3), and hydrolysis. mdpi.comnih.gov
Future efforts should focus on "green" chemistry principles to minimize environmental impact. rsc.org This includes the use of environmentally benign solvents and reagents. mdpi.com For instance, a mild and highly efficient protocol has been developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide. rsc.org This method can be adapted for a tandem hydroxylation/bromination process, offering a direct, one-pot protocol for generating bromophenols. rsc.org Such innovative synthetic strategies are essential for producing sufficient quantities of 2,3-Dibromo-4,5-dihydroxybenzaldehyde and its derivatives for extensive preclinical and potential clinical studies. rsc.orgresearchgate.net
Elucidation of Complete Biosynthetic Pathways for this compound
The biosynthesis of bromophenols in marine algae is known to involve bromoperoxidase enzymes, which utilize bromide from seawater, along with hydrogen peroxide and a phenolic substrate. nih.govmdpi.comnih.gov These enzymes catalyze the halogenation of organic compounds, leading to the formation of various brominated phenols. nih.gov However, the complete biosynthetic pathways for most bromophenols, including this compound, are not yet fully understood. mdpi.comnih.gov
Future research must focus on elucidating the specific enzymes, genes, and precursor molecules involved in the biosynthesis of this compound. Understanding these pathways is not only of fundamental scientific interest but also opens the door to biotechnological production methods. By identifying and characterizing the key enzymes, it may be possible to use metabolic engineering and synthetic biology approaches to produce this compound in microbial hosts, offering a more sustainable and scalable alternative to chemical synthesis or extraction from marine sources.
Advanced Mechanistic Studies of Biological Activities at the Molecular and Cellular Level
This compound and related bromophenols exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.netnih.gov While initial studies have provided valuable insights, a deeper understanding of their mechanisms of action at the molecular and cellular levels is required.
For example, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway. nih.gov It upregulates the expression and nuclear translocation of Nrf2, which in turn induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov This protective effect is mediated by the activation of the ERK and Akt signaling pathways. nih.gov Other studies have shown that bromophenols can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α through the MAPK and NF-κB signaling pathways. researchgate.net Some bromophenols have also been found to disturb cellular Ca2+ homeostasis. nih.gov Future research should employ advanced cell and molecular biology techniques to precisely identify the direct protein targets and signaling cascades modulated by this compound, which is crucial for its development as a therapeutic agent.
Design and Synthesis of Highly Potent and Selective Analogs based on SAR
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. For bromophenols, the number and position of both the bromine atoms and hydroxyl groups on the benzene (B151609) ring significantly influence their biological activity. nih.govresearchgate.net For example, studies on the antioxidant activity of bromophenols have shown that the number of hydroxyl groups plays a vital role. nih.gov Similarly, for protein tyrosine phosphatase 1B (PTP1B) inhibition, a key target in diabetes, preliminary SAR has indicated that a tricyclic scaffold and multiple bromine atoms are important for potent activity. nih.gov
Future work should focus on the systematic design and synthesis of analogs of this compound to explore the SAR for its various biological activities, such as anticancer and carbonic anhydrase inhibitory effects. mdpi.comnih.gov By making targeted modifications to the core structure—such as altering the substitution pattern, introducing different functional groups, or creating hybrid molecules—it may be possible to develop new analogs with significantly enhanced potency, selectivity, and improved pharmacological properties. mdpi.comresearchgate.net
Table 2: Structure-Activity Relationship (SAR) Insights for Bromophenols
| Biological Activity | Key Structural Features for High Activity |
|---|---|
| Antioxidant | Higher number of hydroxyl groups nih.gov |
| PTP1B Inhibition | Tricyclic scaffold; 4-5 bromine atoms on aryl rings nih.gov |
| Anticancer | Introduction of N-containing heterocyclic moieties mdpi.com |
Integration of Omics Technologies in Mechanistic Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful, unbiased tools for investigating the mechanisms of action of bioactive compounds. news-medical.netnih.gov These technologies allow for a global view of the changes occurring within a cell or organism in response to treatment with a compound like this compound. news-medical.netfrontiersin.org
Future research should integrate these multi-omics approaches to gain a comprehensive understanding of the cellular response to this bromophenol. nih.gov For example, proteomics can be used to identify the direct protein targets that the compound binds to. Transcriptomics can reveal changes in gene expression, highlighting the cellular pathways that are activated or inhibited. nih.govmdpi.com Metabolomics can provide a snapshot of the metabolic changes within the cell, offering further clues about the compound's effects. frontiersin.org This integrated approach can help to construct a detailed picture of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover new therapeutic applications. nih.govfrontiersin.org
Application of Advanced Computational Methods for Rational Design of Derivatives
Advanced computational methods have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. rsc.org For bromophenols, computational approaches like Density Functional Theory (DFT) can be used to study their molecular structures and properties, which are influenced by factors like intramolecular hydrogen bonding and the steric and inductive effects of the bromine substituents. acs.org
Future research should increasingly leverage these computational tools for the rational design of novel derivatives of this compound. Molecular docking simulations can predict how different analogs will bind to specific protein targets, helping to prioritize the synthesis of the most promising candidates. mdpi.commdpi.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structure with biological activity, further guiding the design of more potent and selective compounds. These in silico methods can significantly accelerate the drug discovery process, reducing the time and cost associated with traditional trial-and-error approaches. rsc.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-4,5-dihydroxybenzaldehyde |
| 2,4,6-tribromophenol |
| 2-bromophenol |
| 4-bromophenol |
| 2,4-dibromophenol |
| 2,6-dibromophenol |
| 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol |
| 3,4-dibromo-5-(2,3-dibromo-4,5-dihydroxybenzyl)-6-(ethoxymethyl)benzene-1,2-diol |
| (4,5-dihydroxy-2-methylphenyl)(3,4-dihydroxyphenyl)methanone |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid |
| 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid |
| 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one |
| 2RS-1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylic acid |
| 2RS-methyl 1-(2,3-dibromo-4,5-dihydroxybenzyl)-5-oxopyrrolidine-2-carboxylate |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester |
| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) |
| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl alcohol |
| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether |
Q & A
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Methodological Answer : Bromine’s high electron density causes absorption errors, requiring synchrotron radiation for data collection. Co-crystallization with stabilizing agents (e.g., crown ethers) improves crystal packing. Hydrogen-bonding networks (C–H⋯Br interactions) are critical for resolving Br positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
